(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-5-15-6-8-16(9-7-15)12(17)11-2-1-4-14-10-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPXYCSPWCCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 239.3 g/mol
- CAS Number : 2001353-97-3
The structure of this compound features a piperazine ring substituted with a fluoroethyl group and a piperidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : The fluoroethyl group enhances binding affinity to specific receptors, potentially modulating neurotransmitter activity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties against various pathogens.
- Neuropharmacological Effects : The structural features allow it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
- Inhibition Studies : A study evaluated the compound's ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The results indicated that it could serve as a competitive inhibitor with an IC value significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy in treating hyperpigmentation disorders .
- Cell Viability Assays : In vitro assays demonstrated that the compound did not exhibit cytotoxic effects on human cell lines at therapeutic concentrations, making it a promising candidate for further development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC |
|---|---|---|---|
| This compound | Structure | Enzyme inhibitor | TBD |
| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | Structure | Tyrosinase inhibitor | 0.18 μM |
| 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-nitrile | Structure | Enzyme interaction studies | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine-Based Methanones
The target compound shares structural similarities with several analogs, differing primarily in substituents on the piperazine ring and the attached heterocycle. Key examples include:
Table 1: Structural Analogs and Their Features
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features | Source |
|---|---|---|---|---|---|
| (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone | 2-Fluoroethyl (piperazine), piperidin-3-yl | C₁₂H₂₂FN₃O | 243.33 | Fluorinated alkyl chain, ketone bridge | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Chlorophenyl (piperazine), 2-fluorophenyl | C₁₇H₁₆ClFN₂O | 318.78 | Aromatic halogen substituents, higher logP (3.45) | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | 4-Fluorophenyl (piperazine), 2-fluoropyridinyl | C₁₆H₁₄F₂N₃O | 309.30 | Pyridine ring, dual fluorine atoms | |
| (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4l) | Bis(4-fluorophenyl)methyl (piperazine), 4-nitrobenzenesulfonyl (piperidine) | C₂₉H₂₈F₂N₄O₄S | 584.62 | Sulfonamide group, nitro substituent, synthesized in 57% yield |
Key Observations:
- Fluorination Impact: The 2-fluoroethyl group in the target compound introduces polarity and metabolic stability compared to non-fluorinated analogs. This is consistent with trends in cannabinoid receptor ligands, where fluorinated side chains enhance binding affinity .
- Aromatic vs.
Pharmacological and Physicochemical Properties
While biological data for the target compound is absent in the provided evidence, insights can be drawn from related compounds:
- Carbonic Anhydrase Inhibition : Sulfonamide analogs like 4l (Table 1) were designed as selective carbonic anhydrase I inhibitors, with activity linked to the nitro group’s electron-withdrawing effects .
- Receptor Binding: Fluorinated piperazine derivatives in cannabinoid studies (e.g., ) show that chain length and fluorine placement critically influence CB1 receptor affinity. The 2-fluoroethyl group in the target compound may mimic these interactions.
- logP and Solubility : The target compound’s logP (~3.45, estimated) is lower than aromatic analogs (e.g., 3.45 for ), suggesting moderate solubility. This aligns with its aliphatic fluorine substituent, which balances lipophilicity and polarity.
Patent and Therapeutic Relevance
Fluorinated piperazine derivatives are prominent in patents for diverse therapeutic applications:
- Oncology: describes compounds with fluorinated piperazines linked to pyrimidinones, targeting kinase inhibitors.
- Neurological Disorders: highlights the role of fluorinated side chains in cannabinoid analogs for modulating hypomobility and antinociception. The target compound’s structural features position it as a candidate for similar applications, though specific studies are needed.
Preparation Methods
This approach ensures the introduction of the fluorine atom at the ethyl side chain attached to the piperazine nitrogen, which is crucial for the compound’s biological properties.
Preparation of the 4-(2-Fluoroethyl)piperazin-1-yl Intermediate
The 4-(2-fluoroethyl)piperazine fragment can be prepared by nucleophilic substitution reactions involving piperazine and a suitable 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride). Typical conditions include:
- Base-mediated alkylation of piperazine with 2-fluoroethyl halide.
- Solvent: polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Temperature: moderate heating (30–60 °C) to promote substitution.
- Use of potassium carbonate or similar bases to deprotonate piperazine and facilitate nucleophilic attack.
This step is critical for selective mono-alkylation on the piperazine nitrogen.
Preparation of Piperidin-3-yl Methanone Derivative
The piperidin-3-yl methanone component can be synthesized via:
- Starting from 3-substituted piperidine precursors.
- Introduction of the methanone (carbonyl) group at the nitrogen via acylation reactions, often using acid chlorides or anhydrides.
- Purification steps to isolate the piperidin-3-yl methanone intermediate.
Alternative approaches reported in related compounds involve intramolecular condensation or lactam formation to generate cyclic amide structures, which may be adapted for this intermediate.
Coupling of the Piperazine and Piperidine Units
The final coupling step involves forming the amide linkage between the 4-(2-fluoroethyl)piperazin-1-yl moiety and the piperidin-3-yl methanone. This typically proceeds via:
- Activation of the carboxylic acid or acid chloride derivative of the piperidin-3-yl methanone.
- Reaction with the nucleophilic nitrogen on the 4-(2-fluoroethyl)piperazine.
- Conditions: use of coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides under inert atmosphere.
- Solvents: dichloromethane, acetonitrile, or other aprotic organic solvents.
- Temperature: room temperature to mild heating (25–60 °C).
This step requires careful control to avoid overreaction or side products.
Representative Example from Related Patent Literature
While direct preparation of (4-(2-fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is scarce in open literature, analogous synthetic procedures for fluorinated piperazine derivatives and piperidine-containing methanones are documented:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperazine + 2-fluoroethyl bromide, K2CO3, KI, acetonitrile, 30–60 °C | Alkylation of piperazine nitrogen with 2-fluoroethyl group | Formation of 4-(2-fluoroethyl)piperazine intermediate |
| 2 | Piperidin-3-yl carboxylic acid or acid chloride | Synthesis or isolation of piperidin-3-yl methanone precursor | Ready for coupling |
| 3 | Coupling agent (e.g., EDC), dichloromethane, room temp | Amide bond formation between piperazine nitrogen and piperidin-3-yl carbonyl | Target compound obtained with >98% purity after purification |
This method parallels the preparation of other fluorinated piperazine derivatives used in pharmaceutical agents.
Purification and Characterization
- Purification : Crude product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Salt formation : Formation of acid salts (e.g., hydrochloride or tartarate salts) may be employed to improve compound stability and purity.
- Characterization : NMR, mass spectrometry, and HPLC are used to confirm structure and purity.
Summary Table of Preparation Methods
| Stage | Reaction Type | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1. Fluoroethylation | N-alkylation | Piperazine, 2-fluoroethyl bromide, K2CO3, KI | 30–60 °C, acetonitrile | Selective mono-alkylation |
| 2. Piperidin-3-yl methanone synthesis | Acylation / condensation | Piperidin-3-yl acid or precursor, acid chloride or coupling agent | Room temp to mild heating | Intermediate for coupling |
| 3. Coupling | Amide bond formation | Activated piperidin-3-yl methanone, 4-(2-fluoroethyl)piperazine, EDC or DCC | Room temp, inert atmosphere | Final product formation |
| 4. Purification | Recrystallization / salt formation | Solvents (methanol, water), acids (HCl, tartaric acid) | Ambient to mild heating | Enhances purity and stability |
Research Findings and Notes
- The introduction of the 2-fluoroethyl group enhances the compound’s pharmacokinetic properties by increasing metabolic stability and membrane permeability.
- Alkylation reactions must be carefully controlled to prevent dialkylation or polymerization.
- Coupling efficiency depends on the activation method of the carbonyl precursor; carbodiimide-mediated coupling is preferred for mild conditions.
- Salt formation (e.g., hydrochloride) is a common strategy to isolate the compound in a crystalline and pure form suitable for pharmaceutical applications.
- Industrial scale-up may involve continuous flow reactors for alkylation and coupling steps to improve yield and reproducibility.
Q & A
Q. How can researchers design a synthesis route for (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone?
Methodological Answer: A plausible synthesis route involves:
- Step 1: Prepare the piperidin-3-ylmethanone core via reductive amination or alkylation of piperidine derivatives.
- Step 2: Introduce the 2-fluoroethyl group to the piperazine moiety using nucleophilic substitution (e.g., reacting piperazine with 2-fluoroethyl bromide under inert conditions).
- Step 3: Couple the fluorinated piperazine to the piperidin-3-ylmethanone via a carbamate or amide linkage.
- Key Reagents: Use NaBH4 or LiAlH4 for reductions , and optimize fluorination with AgNO3 catalysis to minimize side reactions .
- Validation: Confirm intermediate structures via H/C NMR and LC-MS.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Store in airtight containers at -20°C under nitrogen to prevent degradation .
- Emergency Protocols: Follow guidelines for amine-containing compounds; flush eyes/skin with water for 15 minutes and seek medical attention .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Impurity Profiling: Identify byproducts (e.g., defluorinated analogs) using tandem MS/MS.
Advanced Research Questions
Q. How can contradictory pharmacological activity data across assays be resolved?
Methodological Answer:
- Assay-Specific Variables:
- Orthogonal Assays: Compare results from cell-based (e.g., cAMP inhibition) and biochemical (e.g., receptor binding) assays to rule out off-target effects.
Q. What strategies optimize reaction yields for fluorinated analogs during synthesis?
Methodological Answer:
- Fluorination Efficiency:
- Use 2-fluoroethyl tosylate (instead of bromide) to enhance electrophilicity.
- Employ phase-transfer catalysts (e.g., TBAB) to accelerate SN2 reactions .
- Protection/Deprotection: Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during coupling steps .
- Yield Tracking: Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and isolate via flash chromatography.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved CNS penetration?
Methodological Answer:
- Key Modifications:
- Lipophilicity: Introduce methyl groups to the piperidine ring (logP < 2 for blood-brain barrier penetration).
- Hydrogen Bonding: Replace the methanone with a bioisostere (e.g., sulfone) to reduce polar surface area .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to dopamine D2/D3 receptors.
- In Vivo Validation: Assess brain/plasma ratios in rodent models after IV administration .
Q. How do researchers address discrepancies in computational vs. experimental logP values?
Methodological Answer:
- Experimental logP Determination:
- Perform shake-flask assays using octanol/water partitioning.
- Compare with HPLC-derived logP (e.g., ChromLogD method) .
- Computational Adjustments: Calibrate QSAR models (e.g., SwissADME) using experimental data to refine predictions for fluorinated amines.
Q. What methodologies are recommended for assessing environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS .
- Photostability: Expose to UV light (320–400 nm) and monitor decomposition using accelerated stability chambers.
- Ecotoxicity Screening: Use Daphnia magna or algae models to evaluate acute toxicity (EC50 values) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
